molecular formula C17H16N2O4 B7690810 N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

Cat. No.: B7690810
M. Wt: 312.32 g/mol
InChI Key: WJVSTYXIEFBMNZ-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is a synthetic organic compound that features a benzodioxin ring fused with an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide typically involves the reaction of 1,4-benzodioxane-6-amine with benzyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxamide group.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenated reagents and catalysts are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is unique due to its specific benzyl substitution, which can influence its chemical

Properties

IUPAC Name

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-16(18-11-12-4-2-1-3-5-12)17(21)19-13-6-7-14-15(10-13)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVSTYXIEFBMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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